molecular formula C11H16F3N3 B2773410 3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butan-1-amine CAS No. 1006353-19-0

3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butan-1-amine

Cat. No.: B2773410
CAS No.: 1006353-19-0
M. Wt: 247.265
InChI Key: SGLKOBQMDOHWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-1-amine is a compound that features a pyrazole ring substituted with a cyclopropyl and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the pyrazole ring can interact with various enzymes and proteins . These interactions can modulate biological processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-1-amine is unique due to its combination of a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Biological Activity

3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butan-1-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₀H₁₄F₃N₃
  • Molecular Weight : 229.202 g/mol
  • CAS Number : 925580-00-3

Research indicates that compounds with a pyrazole moiety often exhibit significant biological activities, including anti-inflammatory and anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Anticancer Activity

Studies have shown that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of less than 10 µM against human glioblastoma and melanoma cells, indicating strong antiproliferative activity .

Anticonvulsant Effects

There is emerging evidence suggesting that pyrazole derivatives can possess anticonvulsant properties. In vitro studies indicated that certain analogs could significantly reduce seizure activity in animal models, highlighting their potential as therapeutic agents for epilepsy .

Anti-inflammatory Properties

Compounds similar to this compound have shown promise in reducing inflammation in various models. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Study 1: Anticancer Activity

In a study evaluating the efficacy of pyrazole derivatives, researchers tested a series of compounds against MCF-7 breast cancer cells. The results indicated that modifications in the pyrazole structure significantly influenced cytotoxicity and selectivity towards cancer cells. The most active compounds had IC50 values comparable to standard treatments like doxorubicin .

Study 2: Anticonvulsant Activity

Another investigation focused on the anticonvulsant effects of pyrazole derivatives in a mouse model. The study reported that specific analogs significantly reduced seizure duration and frequency when administered prior to induced seizures, suggesting potential for clinical application in epilepsy management .

Data Summary Table

Biological ActivityAssay TypeResult (IC50)Reference
AnticancerMCF-7 Cell Line<10 µM
AnticonvulsantMouse ModelSignificant reduction in seizures
Anti-inflammatoryCytokine InhibitionNot quantified; observed reduction

Properties

IUPAC Name

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3/c1-7(4-5-15)17-9(8-2-3-8)6-10(16-17)11(12,13)14/h6-8H,2-5,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLKOBQMDOHWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)N1C(=CC(=N1)C(F)(F)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.